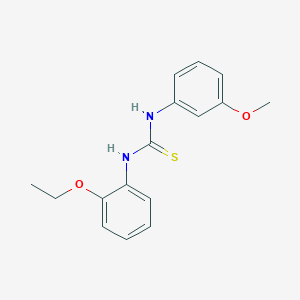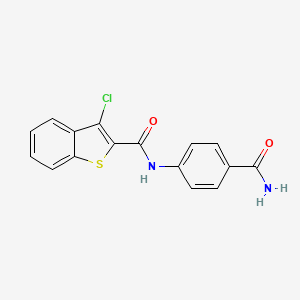
1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2-ethoxyaniline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The ethoxy and methoxy substituents can modulate the compound’s lipophilicity and binding affinity, thereby affecting its biological activity.
Comparación Con Compuestos Similares
- 1-(2-Methoxyphenyl)-3-(3-ethoxyphenyl)thiourea
- 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea
- 1-(3-Methoxyphenyl)-3-(4-ethoxyphenyl)thiourea
Comparison: 1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl rings. This positioning can influence its reactivity and binding properties compared to similar compounds. The presence of these substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15-10-5-4-9-14(15)18-16(21)17-12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVDUCKFAIHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile](/img/structure/B5739307.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide](/img/structure/B5739318.png)



![METHYL 5-CARBAMOYL-2-[2-(2-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5739346.png)
![7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B5739352.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)

